molecular formula C13H19NO2 B1588644 3-[(3-Methoxyphenoxy)methyl]piperidine CAS No. 405062-73-9

3-[(3-Methoxyphenoxy)methyl]piperidine

Cat. No.: B1588644
CAS No.: 405062-73-9
M. Wt: 221.29 g/mol
InChI Key: XUBAZFXZDGWJEM-UHFFFAOYSA-N
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Description

“3-[(3-Methoxyphenoxy)methyl]piperidine” is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 . It is also known by several synonyms, including TIMTEC-BB SBB011475, CHEMBRDG-BB 4004504, ASINEX-REAG BAS 10145137, among others .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H19NO2/c1-15-12-5-2-6-13(8-12)16-10-11-4-3-7-14-9-11/h2,5-6,8,11,14H,3-4,7,9-10H2,1H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” has a density of 1.024g/cm3 . It is a liquid at room temperature . The boiling point is 340.4ºC at 760 mmHg .

Scientific Research Applications

Synthetic Applications and Chemical Analysis

Compounds structurally related to 3-[(3-Methoxyphenoxy)methyl]piperidine have been synthesized for various applications, including the development of new pharmacological agents and the study of their properties. For example, the synthesis and characterization of 2-methoxydiphenidine (MXP), a compound with potential as a 'research chemical', highlight the utility of such molecules in exploring new therapeutic avenues (Elliott et al., 2015). Similarly, the development of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones for their antitumor activity underlines the significance of piperidine derivatives in medicinal chemistry (Jingrong Li et al., 2013).

Materials Science and Corrosion Inhibition

In materials science, piperidine derivatives have been investigated for their corrosion inhibition properties, demonstrating the potential of these compounds in protecting metals against corrosion. Research into the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces through quantum chemical calculations and molecular dynamics simulations indicates their utility in this field (S. Kaya et al., 2016).

Analytical Chemistry and Toxicology

Analytical techniques for identifying and characterizing piperidine-based compounds, such as 3-MeO-PCP and its metabolites in forensic toxicology, underline the importance of such compounds in understanding the pharmacokinetics and toxicological profiles of new psychoactive substances (Nadia Arbouche et al., 2021).

Antimicrobial Research

Research has also explored the antimicrobial potential of piperidine derivatives. For instance, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10) has been identified as selectively targeting bacterial persisters, a promising avenue for overcoming antibiotic resistance (Jun-Seob Kim et al., 2011).

Safety and Hazards

“3-[(3-Methoxyphenoxy)methyl]piperidine” is classified as an irritant . The safety data sheet (SDS) provides more detailed safety information .

Properties

IUPAC Name

3-[(3-methoxyphenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-5-2-6-13(8-12)16-10-11-4-3-7-14-9-11/h2,5-6,8,11,14H,3-4,7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBAZFXZDGWJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424385
Record name 3-[(3-methoxyphenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405062-73-9
Record name 3-[(3-methoxyphenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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